Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
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Description
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole, a core component of this compound, is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often facilitated by the presence of nitrogen atoms in the imidazole ring, which can form hydrogen bonds with other molecules .
Cellular Effects
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate involves the reaction of ethyl acetoacetate with 1H-imidazole-5-carboxaldehyde to form ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate, which is then reacted with ammonia to form Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate.", "Starting Materials": [ "Ethyl acetoacetate", "1H-imidazole-5-carboxaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 1H-imidazole-5-carboxaldehyde in the presence of a base such as sodium ethoxide to form ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate.", "Step 2: Ethyl 2-(1H-imidazol-5-yl)-3-oxobutanoate is then reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate." ] } | |
CAS No. |
184295-36-1 |
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
ACHWEOLUTJAHLV-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CN=CN1)N |
SMILES |
CCOC(=O)C(CC1=CN=CN1)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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